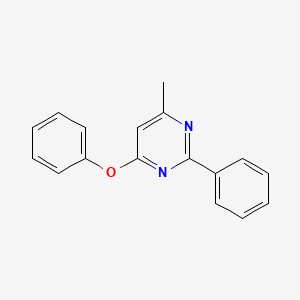
4-(3,5-dimethoxybenzyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-dimethoxybenzyl)morpholine, also known as GSK-3β inhibitor VIII, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and is commonly used as a tool compound in the study of glycogen synthase kinase-3 beta (GSK-3β) inhibition.
Mécanisme D'action
4-(3,5-dimethoxybenzyl)morpholine inhibits 4-(3,5-dimethoxybenzyl)morpholineβ by binding to the ATP-binding site of the enzyme, thereby preventing its activity. This inhibition leads to the activation of downstream signaling pathways, which can have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3,5-dimethoxybenzyl)morpholine depend on the specific disease or condition being studied. In Alzheimer's disease, for example, 4-(3,5-dimethoxybenzyl)morpholineβ inhibition by 4-(3,5-dimethoxybenzyl)morpholine has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In cancer, 4-(3,5-dimethoxybenzyl)morpholineβ inhibition can lead to the inhibition of tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 4-(3,5-dimethoxybenzyl)morpholine in lab experiments is its specificity for 4-(3,5-dimethoxybenzyl)morpholineβ inhibition. This specificity allows for the study of downstream signaling pathways without interference from other kinases. However, one limitation of using this compound is its potential toxicity, which can vary depending on the specific cell type or animal model being studied.
Orientations Futures
There are several future directions for the study of 4-(3,5-dimethoxybenzyl)morpholine. One potential area of research is the development of more potent and specific 4-(3,5-dimethoxybenzyl)morpholineβ inhibitors. Another area of research is the investigation of the therapeutic potential of 4-(3,5-dimethoxybenzyl)morpholineβ inhibition in other diseases, such as Parkinson's disease and bipolar disorder. Additionally, the use of 4-(3,5-dimethoxybenzyl)morpholine in combination with other drugs or therapies may enhance its therapeutic effects and reduce its potential toxicity.
Méthodes De Synthèse
The synthesis of 4-(3,5-dimethoxybenzyl)morpholine involves the reaction of 3,5-dimethoxybenzyl chloride with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
The primary application of 4-(3,5-dimethoxybenzyl)morpholine in scientific research is as a 4-(3,5-dimethoxybenzyl)morpholineβ inhibitor. 4-(3,5-dimethoxybenzyl)morpholineβ is a serine/threonine protein kinase that plays a crucial role in several signaling pathways, including the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis. 4-(3,5-dimethoxybenzyl)morpholineβ has also been implicated in several diseases, including Alzheimer's disease, diabetes, and cancer.
Propriétés
IUPAC Name |
4-[(3,5-dimethoxyphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-15-12-7-11(8-13(9-12)16-2)10-14-3-5-17-6-4-14/h7-9H,3-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLXOWZSJJBNRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5421820 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5693903.png)
![2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5693915.png)

![2-benzyl-3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5693926.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5693932.png)

![N'-[2-(1-naphthyloxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5693934.png)

![4-(3,4-dimethylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5693942.png)


![3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5693977.png)
![1-(2-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5693995.png)
